molecular formula C8H11ClF2N2O B13661447 2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine hydrochloride

2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine hydrochloride

Cat. No.: B13661447
M. Wt: 224.63 g/mol
InChI Key: ZIBLDKVZBHBNOR-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H11ClF2N2O. It is a derivative of pyridine and contains both fluorine and methoxy functional groups. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine hydrochloride typically involves the reaction of 5-methoxypyridine with difluoroethanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
  • 2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid

Uniqueness

2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoro and methoxy groups make it particularly useful in various synthetic and research applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H11ClF2N2O

Molecular Weight

224.63 g/mol

IUPAC Name

2,2-difluoro-2-(5-methoxypyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H10F2N2O.ClH/c1-13-6-2-3-7(12-4-6)8(9,10)5-11;/h2-4H,5,11H2,1H3;1H

InChI Key

ZIBLDKVZBHBNOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C(CN)(F)F.Cl

Origin of Product

United States

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